molecular formula C9H11BrF2O4 B2546194 Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate CAS No. 2155873-15-5

Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B2546194
CAS No.: 2155873-15-5
M. Wt: 301.084
InChI Key: ZQSXTLWQYJQEFQ-UHFFFAOYSA-N
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Description

Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties. This compound, in particular, is notable for its unique structure, which includes bromine, fluorine, and ethoxy groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by elimination of water to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions, where carboxylic acids are reacted with alcohols in the presence of acid catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (ethoxymethylidene)cyanoacetate
  • Ethyl (ethoxymethylidene)malononitrile
  • 2-Bromo(chloro)-N-(2-ethoxy(methoxy)-2-oxoethyl)pyridinium halides

Uniqueness

Ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other similar compounds. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

ethyl (2E)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSXTLWQYJQEFQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C(F)(F)Br)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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